molecular formula C13H15NO2 B13997854 Glutarimide, 3-ethyl-3-phenyl- CAS No. 2900-50-7

Glutarimide, 3-ethyl-3-phenyl-

Cat. No.: B13997854
CAS No.: 2900-50-7
M. Wt: 217.26 g/mol
InChI Key: NSCAOEOKWMLESY-UHFFFAOYSA-N
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Description

Glutarimide, 3-ethyl-3-phenyl-, is an organic compound with the molecular formula C13H15NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide, 3-ethyl-3-phenyl-, typically involves the condensation of ethyl cyanoacetate with acetophenone in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base .

Industrial Production Methods

Industrial production of Glutarimide, 3-ethyl-3-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutarimide, 3-ethyl-3-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .

Scientific Research Applications

Glutarimide, 3-ethyl-3-phenyl-, has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.

    Medicine: This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting protein synthesis and cell growth.

    Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Glutarimide, 3-ethyl-3-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the elongation of peptide chains. This action is similar to that of cycloheximide, another glutarimide derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutarimide, 3-ethyl-3-phenyl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike thalidomide and lenalidomide, it does not possess the same level of immunomodulatory effects but is more focused on inhibiting protein synthesis .

Properties

CAS No.

2900-50-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-ethyl-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16)

InChI Key

NSCAOEOKWMLESY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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